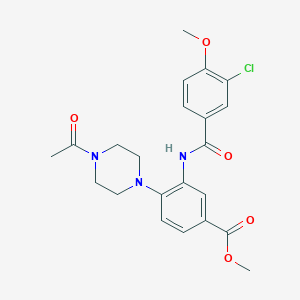
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its complex structure, which includes a piperazine ring, an acetyl group, and a chloromethoxybenzoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.
-
Synthesis of the Intermediate Benzoyl Compound: : The next step involves the synthesis of 3-chloro-4-methoxybenzoyl chloride from 3-chloro-4-methoxybenzoic acid using thionyl chloride as a reagent.
-
Coupling Reaction: : The final step is the coupling of the acetylpiperazine derivative with the benzoyl chloride intermediate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Esterification: : The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl groups in the acetyl and benzoyl moieties, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include aldehydes or carboxy
Eigenschaften
Molekularformel |
C22H24ClN3O5 |
|---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24ClN3O5/c1-14(27)25-8-10-26(11-9-25)19-6-4-16(22(29)31-3)13-18(19)24-21(28)15-5-7-20(30-2)17(23)12-15/h4-7,12-13H,8-11H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
XDJMAYFQXXHCIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]acetamide](/img/structure/B250884.png)


![N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B250888.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250890.png)
![5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250891.png)
![5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B250892.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250895.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)

![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
